N,N-dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
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Overview
Description
The compound is an amine with a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyridazine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the trifluoromethyl group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Herbicidal Activity
Research on substituted pyridazinone compounds, including ones with trifluoromethyl and dimethylamino groups, demonstrates their mechanism of action as herbicides. These compounds inhibit photosynthesis and chloroplast development in plants, providing insights into novel herbicidal strategies and the development of resistance to metabolic detoxification (Hilton et al., 1969).
Antimicrobial and Antimalarial Properties
Compounds containing piperazine rings and pyridazine moieties have been synthesized and screened for antimicrobial activity against various bacteria, as well as for antifungal and antimalarial activity. This research illustrates the potential of these compounds in developing new therapeutic agents (Bhatt et al., 2016).
Environmental Implications of Piperazine
Studies on piperazine, a cyclic diamine, have explored its role in atmospheric processes, such as enhancing sulfuric acid-based new particle formation. This research is significant for understanding the environmental impact of piperazine, especially given its use in CO2 capture technologies (Ma et al., 2019).
Material Science Applications
Investigations into fluorinated polyamides containing pyridine and sulfone moieties highlight the synthesis of new materials with potential applications in high-performance polymers. These materials exhibit excellent thermal stability, low dielectric constants, and high transparency, suitable for electronic and optical devices (Liu et al., 2013).
Novel Synthesis Techniques
Research into the synthesis of aromatic polymers containing triazine rings and long alkyl side chains has led to the development of soluble and thermally stable polyamides, polyimides, and polyureas. These polymers, due to their unique properties, find applications in various fields, including coatings and adhesives (Lin et al., 1990).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the piperazine ring suggests potential activity in the central nervous system, as many drugs with this structure have psychoactive properties .
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-5-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2S/c1-23(2)16-11-14(12-21-22-16)24-7-9-25(10-8-24)28(26,27)15-5-3-13(4-6-15)17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJQNWJGRIVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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